molecular formula C15H10N2 B1213401 Quindoline CAS No. 243-58-3

Quindoline

Cat. No. B1213401
CAS RN: 243-58-3
M. Wt: 218.25 g/mol
InChI Key: QOAKRWLMTKEDDL-UHFFFAOYSA-N
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Description

Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the chemical formula C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

Quinoline and its derivatives are synthesized from α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

Quinoline consists of a benzene ring fused with a pyridine ring . The benzene ring contains six carbon atoms, while the pyridine ring contains five carbon atoms and a nitrogen atom .


Chemical Reactions Analysis

Quinoline undergoes various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Scientific Research Applications

Isolation and Synthesis

Quindoline, a monomeric indoloquinoline alkaloid, has garnered interest in the scientific community due to its isolation from various ethnomedicinally relevant plants worldwide. Its synthesis has evolved through different approaches, reflecting its significance in biological studies. Chemists have explored various synthetic routes, starting from benzenoids, indoles, and quinolines, highlighting its versatility and importance in research (Méndez, Kaufman, & Bracca, 2018).

Telomerase Inhibition and Cancer Research

A significant area of quindoline's application is in cancer research, specifically as a telomerase inhibitor. Quindoline derivatives have been synthesized and shown to stabilize and induce the formation of G-quadruplex structures in human telomere DNA, thereby inhibiting telomerase activity. This property makes them potential candidates for cancer therapy, as they can interfere with cancer cell proliferation (Zhou et al., 2005). Additionally, other studies have confirmed the cytotoxicity and inhibitory activity of quindoline derivatives against telomerase, further consolidating their role in cancer research (Caprio et al., 2000).

Binding and Interaction Studies

The interaction of quindoline derivatives with telomeric G-quadruplex structures has been extensively studied using various spectroscopic and calorimetric methods. These studies have provided insights into their binding modes and thermodynamics, contributing to the rational design of quindoline-based ligands for G-quadruplex binding (Xu et al., 2011).

Antimalarial Properties

Quindoline and its derivatives have been examined for their antimalarial properties, given their biological activity against diseases like malaria. The investigation into their photophysics has been crucial in understanding their mechanism of action in antimalarial therapy (Mariz et al., 2017).

Novel Synthetic Methodologies

The development of novel synthetic methodologies for quindoline and its analogs has been a focus of research, aiming to improve their biological activities. Such advancements in synthetic chemistry have broadened the scope of quindoline's application in medicinal chemistry (Kumar, Etukala, & Ablordeppey, 2008).

Safety And Hazards

Quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed .

Future Directions

Quinoline and its derivatives have a wide range of bioactivities and are used in various therapeutic agents . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

10H-indolo[3,2-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c1-3-7-12-10(5-1)9-14-15(17-12)11-6-2-4-8-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAKRWLMTKEDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179030
Record name Quindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quindoline

CAS RN

243-58-3
Record name Quindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Quindoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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